(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(4-chlorophenyl)propanoic acid (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(4-chlorophenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 125324-00-7
VCID: VC21549183
InChI: InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17(4)12(13(18)19)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,18,19)/t12-/m1/s1
SMILES: CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)Cl)C(=O)O
Molecular Formula: C15H20ClNO4
Molecular Weight: 313.77 g/mol

(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(4-chlorophenyl)propanoic acid

CAS No.: 125324-00-7

Cat. No.: VC21549183

Molecular Formula: C15H20ClNO4

Molecular Weight: 313.77 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(4-chlorophenyl)propanoic acid - 125324-00-7

Specification

CAS No. 125324-00-7
Molecular Formula C15H20ClNO4
Molecular Weight 313.77 g/mol
IUPAC Name (2R)-3-(4-chlorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Standard InChI InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17(4)12(13(18)19)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,18,19)/t12-/m1/s1
Standard InChI Key GVKQCRRZMAVASQ-GFCCVEGCSA-N
Isomeric SMILES CC(C)(C)OC(=O)N(C)[C@H](CC1=CC=C(C=C1)Cl)C(=O)O
SMILES CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)Cl)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)Cl)C(=O)O

Introduction

Chemical Properties and Structure

Molecular Structure

(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(4-chlorophenyl)propanoic acid possesses a complex molecular architecture characterized by several key structural elements. The backbone consists of an amino acid framework with a carboxylic acid group and a tertiary amino group that has been modified with both a methyl substituent and a tert-butoxycarbonyl protecting group. The side chain features a 4-chlorophenyl moiety connected to the alpha carbon via a methylene bridge. The alpha carbon exhibits R-configuration, which determines the three-dimensional orientation of all substituents and is crucial for its specific chemical reactivity and biological recognition .

Physical Properties

Stock Solution Preparation

The preparation of stock solutions for (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(4-chlorophenyl)propanoic acid requires precise calculations to achieve desired molarities. The following table provides guidance for preparing solutions at different concentrations:

Concentration1 mg5 mg10 mg
1 mM3.1869 mL15.9347 mL31.8695 mL
5 mM0.6374 mL3.1869 mL6.3739 mL
10 mM0.3187 mL1.5935 mL3.1869 mL

Applications and Research Uses

Peptide Chemistry Applications

(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(4-chlorophenyl)propanoic acid serves as a valuable building block in peptide chemistry, particularly for the incorporation of N-methylated amino acid residues into peptide sequences. N-methylation of peptide bonds represents a significant modification strategy in medicinal chemistry that can confer several advantageous properties to peptides:

  • Enhanced proteolytic stability due to the N-methyl group blocking enzyme recognition

  • Altered conformational preferences that can impact receptor binding

  • Increased membrane permeability, improving bioavailability

  • Modified hydrogen bonding capabilities affecting both solubility and target interactions

The Boc protection strategy is particularly compatible with solid-phase peptide synthesis protocols that utilize acid-labile linkers, making this compound especially useful in such synthetic contexts.

Pharmaceutical Research

The incorporation of N-methylated amino acids containing halogenated aromatic residues into peptides and peptidomimetics has become increasingly important in drug discovery programs. The 4-chlorophenyl moiety can enhance binding to target proteins through:

  • Halogen bonding interactions with protein targets

  • Increased lipophilicity enhancing membrane permeability

  • Metabolic stability through blocking potential oxidation sites

  • Altered electronic properties affecting binding affinity

These properties make (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(4-chlorophenyl)propanoic acid a valuable building block for medicinal chemists developing new pharmaceutical compounds with improved pharmacological profiles.

Chemical Biology Applications

Patent information suggests potential applications in peptide-nucleic acid complex formation , indicating that compounds structurally related to (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(4-chlorophenyl)propanoic acid may find applications in chemical biology research. The controlled incorporation of modified amino acids into peptides that interact with nucleic acids represents an important research area for understanding and manipulating biological processes.

The specific stereochemistry (R-configuration) of the compound becomes particularly important in these applications, as biological recognition processes are highly stereoselective, and the three-dimensional arrangement of functional groups directly impacts molecular recognition events.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator